2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Lipophilicity Drug‑likeness Permeability

Fragment-based screening often stalls when building blocks lack synthetic vectors or have poor ligand efficiency. This 2-chloroaniline-oxadiazole scaffold (MW 209.63) provides a direct solution. Key supply advantages: (1) Ortho-chlorine enables chemoselective Buchwald-Hartwig elaboration without oxadiazole ring interference. (2) XLogP3 of 2.28 and low TPSA offer balanced CNS permeability for kinase inhibitor libraries. (3) Consistent ≥95% purity by HPLC with cold-chain shipping ensures batch-to-batch reproducibility for SAR campaigns.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 1368453-61-5
Cat. No. B1531968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
CAS1368453-61-5
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl
InChIInChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3
InChIKeyHFKOIPBWEHJCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline: Physicochemical & Structural Profile


2‑Chloro‑4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline (C₉H₈ClN₃O, MW 209.63) is a bifunctional heterocyclic building block that combines a nucleophilic 2‑chloroaniline terminus with a 3‑methyl‑1,2,4‑oxadiazole ring at the para position. Suppliers list standard purity ≥95% (HPLC) with recommended storage at 2–8 °C under desiccation . The SMILES string NC1=CC=C(C2=NC(C)=NO2)C=C1Cl defines the 2‑chloro regiochemistry that distinguishes this compound from its non‑chlorinated or meta‑chlorinated congeners .

1
Bifunctional building block: 2-chloroaniline handle for cross-coupling, oxadiazole ring as a carboxylic acid bioisostere.
2
Balanced physicochemical profile may support fragment-based lead discovery (MW 60 Ų).
3
Controlled basicity: ortho-chlorine reduces aniline pKa, potentially aiding CNS-penetrant designs and amide coupling selectivity.

Why Closely Related 1,2,4-Oxadiazole Anilines Are Not Interchangeable


The 1,2,4‑oxadiazole‑aniline scaffold is not monolithic; minor positional or substituent alterations produce non‑overlapping electronic distributions, lipophilicity windows, and reactivity profiles. The 3‑methyl group on the oxadiazole ring modulates the heterocycle’s electron‑withdrawing character and metabolic stability relative to unsubstituted or bulkier alkyl variants , while the 2‑chloro substituent on the aniline ring lowers pKa and alters the nucleophilicity of the –NH₂ group, directly affecting cross‑coupling efficiency [1]. A procurement choice based solely on “an oxadiazole‑aniline” overlooks the steric and electronic synergy between these two substituents, which jointly determine whether the fragment productively engages a biological target pocket or a catalytic metal center. The quantitative evidence below maps exactly where the 2‑chloro‑3‑methyl combination diverges from its closest in‑class comparators.

Risk Non-chlorinated analog lacks the ortho-chlorine lipophilicity gain, potentially altering membrane permeability profile.
Risk Des-methyl analog loses one H-bond acceptor and has lower TPSA; may underperform in solubility-limited assays.
Risk 3-Isopropyl analog introduces steric bulk near the oxadiazole, which can reduce cross-coupling yields and restrict binding conformations.

Quantitative Differentiation vs. Closest Commercial Analogs


Lipophilicity Gain vs. Non-Chlorinated Base Scaffold

Introduction of the ortho‑chlorine in 2‑chloro‑4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline increases computed XLogP3 by approximately 0.7 log units relative to the non‑chlorinated analog 4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline (CAS 76635‑31‑9). TPSA is identical (64.94 Ų), indicating that the lipophilicity gain is achieved without sacrificing polar surface area [1].

Lipophilicity vs. non-Cl analog
Reported
XLogP3 2.28 vs 1.58; Δ +0.70
Reported lipophilicity gain may shift permeability profile.
TPSA identical (64.94 Ų); computed data.
Lipophilicity Drug‑likeness Permeability In silico ADME

H-Bond Acceptor Advantage Over Des-Methyl Analog

The target compound and its des‑methyl analog 2‑chloro‑4‑(1,2,4‑oxadiazol‑5‑yl)aniline (CAS 1703808‑94‑9) share the 2‑chloroaniline core but differ in TPSA (64.94 vs. 58.36 Ų) and H‑bond acceptor count (4 vs. 3) . The 3‑methyl‑oxadiazole retains an additional nitrogen acceptor, enhancing water‑bridge interactions in protein–ligand complexes.

H-Bond acceptor vs. des-methyl
Reported
TPSA 64.94 vs 58.36; H-acceptors 4 vs 3
Extra acceptor may improve solubility and binding interactions.
Des-methyl analog may underperform in solubility-limited assays.
Hydrogen bonding Solubility Crystal engineering Fragment‑based design

Steric Advantage of 3-Methyl vs. 3-Isopropyl

The 3‑isopropyl analog 2‑chloro‑4‑(3‑isopropyl‑1,2,4‑oxadiazol‑5‑yl)aniline (CAS 1343684‑87‑6, MW 237.69) adds substantial bulk adjacent to the oxadiazole nitrogen, which can sterically impede the approach of catalytic metal centers and protein side chains [1]. The 3‑methyl substituent provides a minimal steric footprint (A‑value 1.7 vs. 2.15 kcal mol⁻¹ for isopropyl) while still blocking metabolic oxidation at the methylene position [2].

Steric demand vs. 3-isopropyl
Class-level
A-value 1.70 vs 2.15 kcal/mol; lower steric demand
May support higher cross-coupling yields.
Class-level inference from conformational analysis.
Steric effects Cross‑coupling Buchwald‑Hartwig amination Medicinal chemistry

Ortho-Chloro pKa Depression vs. Para-Chloro Regioisomer

The ortho‑chlorine exerts both an electron‑withdrawing inductive effect and a steric buttressing effect that depresses the conjugate acid pKa of the aniline –NH₂ relative to the para‑chloro isomer 4‑chloro‑3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline [1]. Predicted pKa (ACD/Labs) for the target is ∼3.5, approximately 0.8–1.0 units lower than the para‑chloro regioisomer .

Basicity vs. para-Cl isomer
Class-level
Predicted pKa ~3.5 vs ~4.3-4.5; reduced basicity
Reduced basicity may aid CNS permeability and coupling control.
Class-level prediction (ACD/Labs).
Basicity Nucleophilicity Amide bond formation pKa prediction

Four-Parameter Physicochemical Comparison Grid

The table below consolidates key measurable descriptors across the four closest commercially available analogs. The target compound occupies a unique parameter window: lipophilicity comparable to the isopropyl variant (XLogP3 2.28 vs. ∼2.5) but with molecular weight below 210 Da, TPSA >60 Ų facilitating solubility, and a single rotatable bond providing greater conformational rigidity than the methylene‑linked analog 4‑[(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)methyl]aniline [1][2].

Physicochemical panel
Reported
MW 209.63, XLogP3 2.28, TPSA 64.94, RotB 1; unique combination
Only variant combining XLogP3 >2.0, TPSA >60, RotB=1 in sub-210 Da space.
Vendor-reported computational data; supports fragment-to-lead efficiency.
Physicochemical properties Comparator table Procurement specification Scaffold selection

Research & Industrial Application Scenarios


Fragment-Based Lead Discovery with High Lipophilic Efficiency

The target compound’s XLogP3 (2.28) and TPSA (64.94 Ų) place it in an attractive lipophilic ligand efficiency (LLE) space for fragment screening . Its molecular weight (<210 Da) meets fragment library criteria (MW ≤300 Da), while the ortho‑chlorine provides a synthetic vector for late‑stage elaboration via Buchwald–Hartwig or Ullmann couplings. Compared with the non‑chlorinated analog (LogP 1.58), the added lipophilicity improves membrane transit for intracellular targets without breaching the Rule‑of‑Three threshold.

Ortho-Substituted Aniline Libraries via Selective Cross-Coupling

The 2‑chloroaniline architecture permits chemoselective palladium‑catalyzed amination or borylation at the carbon–chlorine bond while leaving the oxadiazole ring intact [1]. The 3‑methyl group on the oxadiazole exerts lower steric hindrance than the 3‑isopropyl variant (A‑value 1.70 vs. 2.15 kcal mol⁻¹), enabling higher conversion yields when the oxadiazole must approach the metal center in concerted metallation–deprotonation steps [2]. This makes the compound a preferred substrate for constructing focused libraries of ortho‑aminated 1,2,4‑oxadiazole‑containing biaryls.

CNS-Penetrant Kinase Inhibitor Precursors with Controlled Basicity

Because the ortho‑chlorine depresses the aniline pKa by approximately 0.8–1.0 log units relative to the para‑chloro regioisomer [3], the target compound yields amide or sulfonamide conjugates with reduced basicity at the aniline nitrogen. This property correlates with lower P‑glycoprotein efflux ratios and improved brain‑to‑plasma partitioning in preclinical models. Combined with the optimal logP window, the scaffold is well‑suited for synthesizing ATP‑competitive kinase inhibitor candidates where CNS exposure is desired.

Agrochemical Lead Optimization as Carboxylic Acid Bioisostere

The 1,2,4‑oxadiazole ring is a recognized carboxylic acid bioisostere and is employed in agrochemical active‑ingredient design to improve hydrolytic stability and foliar uptake. The 2‑chloro‑3‑methyl substitution pattern enhances logP by ∼0.7 units compared with the unsubstituted oxadiazole‑aniline, which improves cuticle penetration for contact pesticides . The aniline handle allows further conjugation with herbicidal or fungicidal pharmacophores through amide or urea linkages.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Balanced lipophilicity and polar surface area (LLE profile)
Fragment screening hit rates and ligand efficiency metrics
Ortho-substituted aniline libraries via cross-coupling
Ortho-chloro regiochemistry for chemoselective coupling
Cross-coupling yield and functional group tolerance
CNS-penetrant kinase inhibitor precursors
Reduced aniline basicity and moderate lipophilicity
Brain penetration and P-gp efflux ratio in preclinical models
Agrochemical lead optimization
1,2,4-Oxadiazole as carboxylic acid bioisostere
Hydrolytic stability and foliar uptake
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